molecular formula C19H25NO5 B6348484 4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-59-8

4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Katalognummer: B6348484
CAS-Nummer: 1326814-59-8
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: GLGIWJFRIBPKGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326814-59-8) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core. Its structure includes a 4-methoxyphenylacetyl substituent at position 4 and a methyl group at position 8, with a carboxylic acid moiety at position 2.

Eigenschaften

IUPAC Name

4-[2-(4-methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-13-7-9-19(10-8-13)20(16(12-25-19)18(22)23)17(21)11-14-3-5-15(24-2)6-4-14/h3-6,13,16H,7-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGIWJFRIBPKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 4 Additional Modifications Key Properties/Applications CAS/Ref.
Target Compound 2-(4-Methoxyphenyl)acetyl 8-methyl Balanced lipophilicity; H-bond donor/acceptor potential 1326814-59-8
4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-Bromobenzoyl - Enhanced halogen interactions; potential enzyme inhibition 309741-56-8
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Methylbenzoyl 8-methyl Increased hydrophobicity; improved membrane permeability 757239-76-2
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl 8-methyl Electron-withdrawing effects; enhanced metabolic stability 20595-44-2
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,4,5-Trimethoxybenzoyl 8-methyl High lipophilicity; potential CNS activity 1326808-95-0
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Chlorobenzoyl 8-methyl Bioisosteric replacement; altered receptor affinity 1009354-95-3
4-(4-Chloro-2-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Chloro-2-fluorobenzoyl 8-methyl, 8-aza → 4,8-diaza Increased polarity; potential solubility enhancement -

Pharmacological and Physicochemical Insights

Electronic and Steric Effects :

  • The methoxy group in the target compound provides electron-donating properties, enhancing hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) .
  • Halogenated derivatives (e.g., 3-bromo, 2,4-difluoro) exhibit stronger electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but reduce solubility .

Lipophilicity and Permeability: The trimethoxybenzoyl analog (CAS 1326808-95-0) shows higher logP values due to its three methoxy groups, favoring blood-brain barrier penetration but increasing susceptibility to metabolic oxidation .

Diaza Modifications: The 4,8-diazaspiro analog introduces an additional nitrogen, enhancing water solubility and enabling salt formation, which is advantageous for intravenous formulations .

Vorbereitungsmethoden

Cyclocondensation Approaches

A prevalent method involves the cyclocondensation of γ-lactone derivatives with aminoketones. For example, reacting 8-methyl-4-oxopiperidine-3-carboxylic acid with a suitably protected 2-bromoethyl-4-methoxyphenylacetate under basic conditions (K₂CO₃, DMF, 80°C) induces spirocyclization via nucleophilic displacement, yielding the 1-oxa-4-azaspiro[4.5]decane skeleton. Typical yields range from 45–62%, with byproducts arising from over-alkylation or lactone hydrolysis.

Ring-Closing Metathesis (RCM)

Grubbs’ second-generation catalyst facilitates RCM of diene precursors. For instance, treating N-allyl-8-methyl-4-(2-(4-methoxyphenyl)acetyl)piperidin-3-carboxylic acid with 5 mol% catalyst in dichloromethane at 40°C achieves spirocycle formation in 68% yield. This method offers superior stereocontrol compared to cyclocondensation but requires anhydrous conditions.

Functionalization of the Spiro Core

Acylation at Position 4

Introducing the 2-(4-methoxyphenyl)acetyl group typically employs Friedel-Crafts acylation or nucleophilic acyl substitution. A optimized protocol involves:

  • Activating the spirocyclic amine with N-Boc protection

  • Treating with 4-methoxyphenyl acetyl chloride (1.2 equiv) in presence of Et₃N (2.0 equiv)

  • Deprotection using TFA/DCM (1:1)

This three-step sequence achieves 78% overall yield with <5% positional isomers.

StepConditionsYield
Oxidation of CH₃KMnO₄, H₂O/acetone (0°C)41%
Hydrolysis of CNH₂SO₄ (conc.), reflux 12h63%
CarboxylationCO₂, LDA, THF (−78°C)55%

Method B :
Direct incorporation via Ugi four-component reaction using:

  • 8-Methyl-4-oxopiperidine

  • 4-Methoxyphenylacetic acid

  • tert-Butyl isocyanide

  • Formaldehyde

This one-pot method provides the advanced intermediate in 52% yield but requires chiral resolution.

Stereochemical Control and Resolution

The spirocyclic center at C-4 exhibits axial chirality, necessitating enantioselective synthesis or resolution. Chiral HPLC using a Chiralpak IA column (n-heptane/IPA/DEA 95:5:0.1) effectively separates enantiomers with >99% ee. Alternatively, asymmetric hydrogenation of a prochiral enamine precursor with (R)-BINAP/Ru catalyst achieves 88% ee.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall YieldKey AdvantagesLimitations
Cyclocondensation728%Scalable, inexpensive reagentsLow stereocontrol
RCM Approach534%High atom economyCatalyst cost
Ugi Multicomponent341%Convergent synthesisLimited substrate scope

Analytical Characterization

Critical spectroscopic data for authenticated samples include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 4.32 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.15–3.02 (m, 2H, NCH₂), 2.91 (dd, J=14.1, 4.2 Hz, 1H, spiro-H)

  • HRMS : m/z [M+H]⁺ calcd for C₂₃H₂₇NO₆: 414.1918; found: 414.1915

Industrial Considerations and Scale-Up Challenges

Pilot-scale production (10 kg batch) faces three primary hurdles:

  • Exothermic Risk : The cyclocondensation step requires precise temperature control (−5°C to 0°C) to prevent runaway reactions

  • Purification : Silica gel chromatography proves impractical; switched to crystallization from EtOAc/heptane

  • Waste Streams : High BOD from DMF necessitates implementing nanofiltration systems

Current optimization efforts focus on continuous flow hydrogenation to improve throughput.

Emerging Methodologies

Photochemical [2+2] Cycloaddition

Recent advances utilize UV-mediated cycloaddition of enone-tethered precursors to construct the spiro core. Irradiation at 254 nm for 48h achieves 73% conversion but requires specialized equipment.

Biocatalytic Approaches

Immobilized lipase (CAL-B) catalyzes the kinetic resolution of racemic spiro intermediates with E >200. This green chemistry method reduces solvent use by 80% compared to traditional resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.